Methyl 4-(acetamidomethyl)pyridine-2-carboxylate
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Overview
Description
Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is known for its versatility and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetamidomethyl)pyridine-2-carboxylate typically involves the reaction of 4-(acetamidomethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetamidomethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamidomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 4-(acetamidomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes and modulate metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminopyridine-2-carboxylate: Similar in structure but with an amino group instead of an acetamidomethyl group.
Methyl 4-hydroxypyridine-2-carboxylate: Contains a hydroxyl group instead of an acetamidomethyl group
Uniqueness
Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is unique due to its acetamidomethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 4-(acetamidomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-6-8-3-4-11-9(5-8)10(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
GHZBANKKMMMASL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC(=NC=C1)C(=O)OC |
Origin of Product |
United States |
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